molecular formula C15H16N2O8S2 B1664605 3-Matida CAS No. 518357-51-2

3-Matida

Cat. No. B1664605
M. Wt: 215.23 g/mol
InChI Key: HVNBNGBFKSTRGR-UHFFFAOYSA-N
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Description

5-[amino(carboxy)methyl]-4-methyl-2-thiophenecarboxylic acid is an alpha-amino acid.

Scientific Research Applications

Neuroprotective Effects of 3-MATIDA

3-Methyl-aminothiophene dicarboxylic acid (3-MATIDA) is primarily recognized for its potent and relatively selective antagonistic properties against the metabotropic glutamate 1 (mGlu1) receptor. Its efficacy has been notably observed in the context of reducing post-ischemic neuronal death. Studies have demonstrated that 3-MATIDA significantly mitigates neuronal death induced by oxygen and glucose deprivation (OGD), even when administered up to 60 minutes post-OGD. This neuroprotective action has been validated in both cultured murine cortical cells and rat organotypic hippocampal slice cultures. Additionally, systemic administration of 3-MATIDA shows promising reductions in brain infarct volumes following permanent middle cerebral artery occlusion in rats, suggesting its potential as a neuroprotective agent for conditions such as strokes or cerebral ischemia (Moroni et al., 2002).

Antioxidant and Anti-inflammatory Effects of Matrine

Matrine, a constituent of the Chinese herb Sophora flavescens Ait, has been attributed with various pharmacological activities including antioxidant and anti-inflammatory properties. It's shown to confer neuroprotection against cerebral ischemic injury by significantly reducing apoptotic neurons, alleviating neuronal morphological damage, and improving antioxidative enzyme activities. These findings highlight Matrine's potential in attenuating cerebral ischemic injury and underline its antioxidant and anti-apoptotic capabilities (Zhao et al., 2015).

Protection Against Aging-related Disorders

Matrine has also been observed to exert protective effects against aging-related disorders. It improves recognition, spatial memory impairment, and exercise endurance, potentially through its actions in reducing cellular senescence and oxidative stress. The substance has shown effectiveness in ameliorating aging-related changes such as pathological injuries and increases in certain gene expressions associated with aging. This suggests Matrine's potential utility in treating or preventing aging-associated disorders (Sun et al., 2018).

Protective Effects on Cardiomyocytes and Endothelial Cells

Research indicates that Matrine can protect cardiomyocytes against hyperglycemic stress by suppressing oxidative stress and promoting mitochondrial fusion, thereby improving cardiac function. This cardioprotective effect is linked with the activation of the mitofusin 2-induced mitochondrial fusion pathway, which is crucial in maintaining the integrity and function of mitochondria during stress conditions (Xiao et al., 2021). Furthermore, Matrine-type alkaloids have shown efficacy in inhibiting reactive oxygen species-mediated endothelial cell apoptosis by targeting specific signaling pathways, offering protection against advanced glycation end products-induced stress (Liu et al., 2017).

properties

IUPAC Name

5-[amino(carboxy)methyl]-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-3-2-4(7(10)11)14-6(3)5(9)8(12)13/h2,5H,9H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMWRBFEDDEWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439259
Record name 3-MATIDA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Matida

CAS RN

518357-51-2
Record name 3-MATIDA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
F Moroni, S Attucci, A Cozzi, E Meli, R Picca… - …, 2002 - Elsevier
… methyl-aminothiophene dicarboxylic acid (3-MATIDA) by measuring second … Systemic administration of 3-MATIDA (3–10 mg/kg, … Our results show that 3-MATIDA is a potent and possibly …
Number of citations: 73 www.sciencedirect.com
G Costantino, M Marinozzi, E Camaioni, B Natalini… - Il Farmaco, 2004 - Elsevier
… us to prepare the two enantiomers of 3-MATIDA and to individually assess their activity in a [… In conclusion, the present results indicate (+)-3-MATIDA [(+)-9] as a fairly potent mGluR1a …
Number of citations: 16 www.sciencedirect.com
R Sardella, M Lämmerhofer, B Natalini… - Chirality: The …, 2008 - Wiley Online Library
… tion of 3-MATIDA, which underwent a progressive gain in terms of resolution towards lower pH values, maximal values were observed for all the remaining analytes at pH 5.5. The …
Number of citations: 42 onlinelibrary.wiley.com
A Cozzi, E Meli, V Carlà, R Pellicciari, F Moroni… - …, 2002 - Elsevier
… , the mGlu1 antagonists AIDA, CBPG and 3-MATIDA reduced CA1 pyramidal cell loss when … In a mouse cortical wedge model, both muscimol and 3-MATIDA reduced the frequency of …
Number of citations: 77 www.sciencedirect.com
BT Laing, P Li, CA Schmidt, W Bunner… - Frontiers in Cellular …, 2018 - frontiersin.org
… /NPY neurons after overnight fasting, while antagonist 3-MATIDA reduces firing. Further, under … We show in vivo that blocking mGluR1 by antagonist 3-MATIDA lowers fasting induced …
Number of citations: 7 www.frontiersin.org
DZ Jin, B Xue, LM Mao, JQ Wang - Brain research, 2015 - Elsevier
… The effect of DHPG was blocked by an mGluR5 selective antagonist MTEP but not by an mGluR1 selective antagonist 3-MATIDA. Pretreatment with an inhibitor or a specific inhibitory …
Number of citations: 37 www.sciencedirect.com
JH Shin, YS Kim, PF Worley, DJ Linden - Neuroscience, 2009 - Elsevier
… -methyl-2-thiopheneacetic acid (3-MATIDA), and Bay 36-7620 from … (0.1 μM), another non-competitive antagonist, 3-MATIDA (150 μM), a … To our knowledge, the effects of 3-MATIDA …
Number of citations: 13 www.sciencedirect.com
E Meli, R Baronti, M Pangallo, R Picca, F Moroni… - …, 2005 - Elsevier
… that the group I mGlu receptor agonist DHPG elicited a significant increase in PARP activity that was completely abolished by the administration of the mGlu1 antagonist 3-MATIDA and …
Number of citations: 14 www.sciencedirect.com
DE PELLEGRINI-GIAMPIETRO, E Landucci… - CURRENT …, 2011 - flore.unifi.it
… reverted the neuroprotective effects of LY367385 and 3-MATIDA in the more severe model (… by the addition of neuroprotective concentration of 3-MATIDA. We then determined by LC-MS…
Number of citations: 0 flore.unifi.it
PMB Cahusac, SC Mavulati - Neuroscience, 2009 - Elsevier
… In between these two applications 3-MATIDA 300 μM was applied without any clear effect on neural activity. This unit lacked spontaneous firing. Above the plot is shown a specimen …
Number of citations: 22 www.sciencedirect.com

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